Mesterolone

描述

Historical Context and Evolution of Academic Inquiry

The development of Mesterolone occurred in the 1960s, and it was first detailed in scientific literature in 1966. wikipedia.org By 1967, it was introduced for medical use by the pharmaceutical company Schering under the trade name Proviron. wikipedia.org It is important to correct a common misconception that places its synthesis or introduction in 1934; historical records confirm its emergence in the mid-1960s. wikipedia.org

Initial academic inquiry during the late 1970s and early 1980s explored its potential applications in studies related to mood and behavior, with some controlled studies investigating its effects in men experiencing various forms of depression. chemeurope.com Over the years, research has expanded to investigate its utility in areas such as male infertility, although its application in this field remains a subject of debate. wikipedia.orgnih.gov The evolution of academic inquiry has seen this compound used as a tool to understand androgen-dependent physiological processes, its interaction with hormone-binding proteins, and its effects on various cell types, including muscle and reproductive tissues. taylorandfrancis.comresearchgate.netchemicalbook.com

Classification as a Synthetic Androgen and Anabolic Steroid (AAS) Derivative

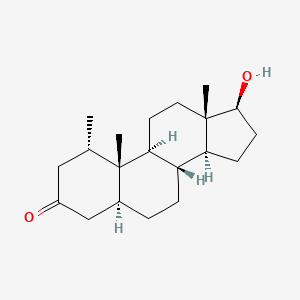

This compound is classified as a synthetic androgen and an anabolic steroid (AAS). wikipedia.orgnih.gov Chemically, it is a derivative of dihydrotestosterone (B1667394) (DHT), a potent endogenous androgen. wikipedia.orgtaylorandfrancis.compatsnap.com Its formal chemical name is 1α-methyl-5α-androstan-17β-ol-3-one. wikipedia.org

The structure of this compound is unique among many oral anabolic steroids. It is a structurally altered form of the DHT hormone, modified by the addition of a methyl group at the first carbon position (1-alpha position). wikipedia.orgchemicalbook.com This modification protects the hormone from being broken down by the liver, allowing it to be active when taken orally. wikipedia.orgchemicalbook.com Unlike many other oral steroids, this compound is not a C17-alpha alkylated (C17-aa) compound, a feature relevant to its metabolic pathway. wikipedia.orgchemicalbook.com As a derivative of DHT, it is already 5-alpha reduced and therefore cannot be converted into estrogenic compounds by the enzyme aromatase. wikipedia.orgpatsnap.com

| Property | Value |

|---|---|

| IUPAC Name | (1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one nih.gov |

| Molecular Formula | C₂₀H₃₂O₂ nih.gov |

| Molar Mass | 304.474 g·mol⁻¹ wikipedia.org |

| CAS Number | 1424-00-6 nih.gov |

| Classification | Synthetic Androgen, Anabolic Steroid, Dihydrotestosterone Derivative wikipedia.orgnih.gov |

Positioning within Androgen Research Landscape

This compound holds a distinct position in the landscape of androgen research due to its specific pharmacodynamic profile. It is generally characterized as a compound with strong androgenic effects but relatively weak direct anabolic effects. wikipedia.orgpatsnap.com This is primarily because, similar to DHT, it is rapidly metabolized and inactivated by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) in skeletal muscle tissue. wikipedia.orgnih.gov This characteristic distinguishes it from testosterone (B1683101), which is not as readily inactivated in muscle. wikipedia.org

A key feature of this compound that is of significant interest in biomedical research is its exceptionally high binding affinity for Sex Hormone-Binding Globulin (SHBG). wikipedia.orgpatsnap.com Research indicates its affinity for SHBG is significantly higher than that of endogenous testosterone. wikipedia.orgswolverine.com By binding to SHBG, this compound can displace other androgens, such as testosterone, from the globulin. patsnap.comswolverine.com This action increases the concentration of free, unbound testosterone in the bloodstream, which is the biologically active form of the hormone. patsnap.comsmarthealer.pk This mechanism makes this compound a useful research tool for investigating the effects of modulating free androgen levels.

Research studies, particularly in vitro and in animal models, have utilized this compound to explore various androgen-related phenomena:

Cellular Proliferation: Studies in avian models have shown that this compound can induce skeletal muscle hypertrophy, which was correlated with an increased number of satellite cells, the myogenic stem cells involved in muscle growth and repair. chemicalbook.com

Hormonal Feedback: Animal studies have investigated its impact on the hypothalamic-pituitary-gonadal (HPG) axis. In studies on rats, administration of this compound led to significantly lower levels of serum Testosterone and Follicle-Stimulating Hormone (FSH). researchgate.netresearchgate.net

Androgen Receptor Interaction: In studies involving mutant androgen receptors (AR), this compound demonstrated an ability to restore the function of a defective AR, suggesting a differential interaction with the receptor compared to testosterone or DHT. oup.com

Lipoprotein Metabolism: In a study using transgenic mice, this compound administration was associated with changes in the lipoprotein profile, while exercise training was found to modulate these effects. nih.gov

| Research Area | Model | Key Finding | Reference |

|---|---|---|---|

| Muscle Hypertrophy | Chicken (Avian Model) | Significantly increased pectoralis mass and fiber size, correlated with an increased number of satellite cells and myonuclei. | chemicalbook.com |

| Hormonal Profile | Sprague Dawley Rats | Significantly lowered serum levels of Testosterone (T) and Follicle-Stimulating Hormone (FSH) compared to control groups. | researchgate.netresearchgate.net |

| Epididymal Tissue | Sprague Dawley Rats | Led to higher raw and relative epididymal weight compared to controls, alongside histological changes in the epididymes. | researchgate.net |

| Spermatogenesis | Sprague Dawley Rats | Treated group showed significantly decreased sperm count and motility compared to the control group. | researchgate.net |

| Cardiac Tissue | Albino Rats | Modified the energy content and oxidative status in cardiac muscles in the early postmortem interval. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3/t12-,13-,15-,16-,17-,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRZJKIQKRJCF-TZPFWLJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878533 | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1424-00-6 | |

| Record name | 1α-Methyl-5α-androstan-17β-ol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1424-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesterolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001424006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mesterolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mesterolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mesterolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesterolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESTEROLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SRQ75X9I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 °C | |

| Record name | Mesterolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006036 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action and Pharmacodynamics of Mesterolone

Androgen Receptor (AR) Binding and Agonistic Activity

Like other androgens, Mesterolone exerts its effects by binding to and activating androgen receptors. nih.gov This interaction is the primary mechanism through which it initiates a cascade of cellular events leading to the modulation of gene expression. anabolicsteroidforums.com

This compound's binding affinity to the androgen receptor has been compared to other anabolic-androgenic steroids. In a study comparing the relative binding affinity (RBA) of various steroids to the androgen receptor in rat skeletal muscle and prostate, this compound demonstrated a notable affinity. nih.govnih.gov However, its affinity is reported to be lower than that of testosterone (B1683101) and other synthetic androgens like nandrolone (B1676933). nih.govnih.gov

One study found that while this compound binds effectively to the androgen receptor, its anabolic effect in skeletal muscle is considered poor due to its rapid inactivation by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov This is a characteristic it shares with dihydrotestosterone (B1667394). nih.gov

| Compound | Relative Binding Affinity (%) in Rat Skeletal Muscle (vs. Methyltrienolone) |

|---|---|

| Methyltrienolone (MT) | 100 |

| 19-Nortestosterone (Nandrolone) | 53 |

| Methenolone | 41 |

| Testosterone | 29 |

| This compound | 21 |

Data sourced from Saartok T, Dahlberg E, Gustafsson JA (1984). nih.govnih.gov

Upon binding to the androgen receptor, the this compound-receptor complex acts as a transcription factor, modulating the expression of specific genes. anabolicsteroidforums.com This genomic action can either promote or repress the transcription of target genes, leading to an alteration in protein synthesis. anabolicsteroidforums.com This is a fundamental process for its androgenic effects. anabolicsteroidforums.com

Studies have also shown that this compound can stimulate the synthesis of both collagenous and non-collagenous proteins, which can contribute to tissue remodeling. nih.gov Research in avian models has demonstrated that this compound administration can lead to skeletal muscle hypertrophy, which is correlated with an increase in the number of satellite cells, key intermediaries in muscle growth.

Aromatase Enzyme Resistance and Lack of Estrogenic Conversion

A key characteristic of this compound is its resistance to the aromatase enzyme. anabolicsteroidforums.com Aromatase is responsible for the conversion of androgens into estrogens. anabolicsteroidforums.com

Because this compound is not a substrate for aromatase, it does not undergo conversion to estrogenic compounds. anabolicsteroidforums.com This structural feature means that this compound itself does not contribute to estrogen-related biological actions in the body. anabolicsteroidforums.com Consequently, it does not induce effects that are typically associated with elevated estrogen levels.

Interaction with Sex Hormone-Binding Globulin (SHBG)

This compound exhibits a particularly high binding affinity for sex hormone-binding globulin (SHBG), a protein that binds to sex hormones in the blood, rendering them inactive. anabolicsteroidforums.comrapamycin.news

Due to its strong affinity for SHBG, this compound can displace other endogenous androgens, most notably testosterone, from their binding sites on this globulin. anabolicsteroidforums.comrapamycin.news This action increases the proportion of unbound, or "free," testosterone in the bloodstream. rapamycin.news Free testosterone is the biologically active fraction that is available to bind to androgen receptors in tissues and exert its physiological effects. rapamycin.news

Studies have demonstrated this compound's potent ability to bind to SHBG. One study reported its relative binding affinity to be approximately four times that of dihydrotestosterone. nih.govnih.gov This high affinity makes it an effective agent for increasing the bioavailability of other androgens. rapamycin.news

However, the direct impact of this compound on the levels of free testosterone in clinical settings has yielded varied results. One study in men with aging male syndrome found that while total testosterone and SHBG levels decreased with this compound treatment, there was no significant change in free testosterone levels, although the fraction of free testosterone did increase. Another study on normal men noted a significant reduction in total plasma testosterone after several weeks of this compound administration, while the level of free (non-protein bound) testosterone remained unchanged. researchgate.net In contrast, a study in rats showed that this compound administration led to a significant decrease in total testosterone levels. researchgate.net

| Compound | Relative Binding Affinity (%) (vs. Dihydrotestosterone) |

|---|---|

| This compound | ~400 |

| Dihydrotestosterone (DHT) | 100 |

| Testosterone | 19 |

| 17α-Methyltestosterone | 5 |

| Methenolone | 4 |

Data sourced from Saartok T, Dahlberg E, Gustafsson JA (1984). nih.govnih.gov

Enhancement of Bioavailable Testosterone Concentrations

A primary mechanism through which this compound exerts its effects is by significantly increasing the concentration of free, or bioavailable, testosterone. This is achieved through its exceptionally high binding affinity for sex hormone-binding globulin (SHBG), a protein that binds to androgens in the bloodstream, rendering them inactive. patsnap.comswolverine.com By binding to SHBG with high avidity, this compound displaces endogenous testosterone from these binding sites. patsnap.com This action liberates a greater amount of testosterone into its free state, allowing it to interact with androgen receptors in various tissues and exert its biological effects. patsnap.comswolverine.com

One study reported this compound's affinity for SHBG to be approximately 440% that of DHT, while another found it to be 82% of DHT's affinity. wikipedia.org This potent binding capacity makes it effective at modulating the ratio of free to bound testosterone. patsnap.comswolverine.com

Table 1: Relative Binding Affinity of this compound to SHBG

| Compound | Binding Affinity to SHBG (Relative to DHT) |

|---|---|

| This compound | 82% - 440% wikipedia.org |

| Dihydrotestosterone (DHT) | 100% (Reference) |

This table illustrates the high binding affinity of this compound for Sex Hormone-Binding Globulin (SHBG) as reported in scientific literature. wikipedia.org

Differential Androgenic versus Anabolic Efficacy Profiles

This compound is recognized for having a pronounced divergence in its androgenic and anabolic effects, exhibiting strong androgenic properties but weak anabolic activity. wikipedia.orgpatsnap.com This profile makes it effective for promoting male secondary sexual characteristics but not for significant muscle mass accrual. patsnap.com

The anabolic potential of this compound in skeletal muscle is considered very poor. wikipedia.org While some research in animal models has shown that this compound can induce muscle hypertrophy, this effect is not consistently observed and is generally considered weak compared to other anabolic agents. nih.govnih.gov For instance, one study on maturing chickens found that this compound administration increased the mass of the pectoralis muscle. nih.gov Another study noted that it induced hypertrophy in glycolytic muscle fibers but not in oxidative fibers. nih.gov However, its primary limitation as a muscle-building agent stems from its rapid inactivation in muscle tissue. wikipedia.orgdrugbank.com

The key enzyme responsible for this compound's weak anabolic effect is 3α-hydroxysteroid dehydrogenase (3α-HSD). wikipedia.orgdrugbank.comnih.gov This enzyme is highly expressed in skeletal muscle and rapidly metabolizes this compound into inactive metabolites, specifically 1α-methyl-5α-androstane-3α,17β-diol (B1165184). wikipedia.orgmims.com This inactivation prevents the compound from effectively stimulating protein synthesis and muscle growth within these tissues. patsnap.com In contrast, testosterone is a very poor substrate for 3α-HSD and is therefore not significantly inactivated in skeletal muscle, allowing it to exert potent anabolic effects. wikipedia.org This tissue-specific inactivation is a defining characteristic of this compound's pharmacodynamic profile. wikipedia.orgdrugbank.com

Modulation of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

The Hypothalamic-Pituitary-Gonadal (HPG) axis is the primary regulatory system for hormone production and reproductive function. wikipedia.org this compound's interaction with this axis is complex and appears to be dose-dependent.

Research on this compound's impact on gonadotropin secretion has yielded varied results. Several studies suggest that at therapeutic doses, it has a minimal suppressive effect on Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). swolverine.comnih.govanabolicminds.com One study on oligospermic men found that this compound did not depress low or normal serum FSH and LH levels, though it did have a depressing effect on elevated levels. nih.govanabolicminds.comevolutionary.org This suggests that its inhibitory impact on the HPG axis is weaker than that of other androgens. swolverine.com

However, other research indicates that suppression can occur. In-vitro studies have shown that high concentrations of this compound can inhibit LH-RH (Luteinizing Hormone-Releasing Hormone) stimulated gonadotropin release. nih.gov Furthermore, some clinical studies have reported a significant decrease in LH levels with this compound treatment. wikipedia.org This suggests that while it may be less suppressive than other steroids, it is not entirely devoid of inhibitory effects on gonadotropin secretion, and prolonged use can lead to negative feedback on the HPG axis. patsnap.com

The effect of this compound on endogenous testosterone production is a direct consequence of its influence on LH secretion. Given that LH is the primary signal for the testes to produce testosterone, the minimal suppression of LH by this compound at lower doses may not significantly impair the body's own testosterone synthesis. swolverine.comevolutionary.org

However, some studies have documented a significant decrease in plasma testosterone levels during this compound administration. wikipedia.organabolicsteroidforums.com This reduction is attributed to the negative feedback loop of the HPG axis; the presence of the exogenous androgen signals the hypothalamus and pituitary to reduce the output of GnRH and LH, respectively, which in turn reduces testicular testosterone production. patsnap.comsteroid.com Therefore, while considered less suppressive than many other AAS, prolonged use of this compound can disrupt the natural hormonal balance and decrease endogenous testosterone production. patsnap.comabny.org

Table 2: Summary of Selected Research on this compound's Impact on the HPG Axis

| Study Focus | Findings on LH/FSH | Findings on Testosterone | Citation(s) |

|---|---|---|---|

| Idiopathic Oligospermic Men | No depressing effect on low or normal LH/FSH levels; depressing effect on elevated levels. | No significant adverse effect on testosterone levels. | nih.govanabolicminds.comevolutionary.org |

| Depressed Patients | Significant decrease in luteinizing hormone levels. | Significant decrease in testosterone levels. | wikipedia.org |

| In-Vitro Pituitary Model | Inhibition of LH-RH stimulated gonadotropin release at high concentrations. | Not Applicable | nih.gov |

| General Review | Prolonged use can lead to negative feedback and decreased natural production. | Prolonged use can lead to negative feedback and decreased natural production. | patsnap.com |

This table summarizes findings from various studies on the effects of this compound on key hormones of the Hypothalamic-Pituitary-Gonadal axis.

Pharmacokinetic Profiles and Biotransformation of Mesterolone

Oral Absorption Characteristics and Bioavailability

Following oral administration, mesterolone is rapidly and almost completely absorbed across a dose range of 10 to 100 mg. bayer.combayer.com Studies involving a 25 mg oral dose of this compound have shown that maximum serum drug levels of approximately 3.1 ± 1.1 nanogram/mL are reached after about 1.6 ± 0.6 hours. bayer.combayer.commims.com Despite its rapid absorption, the absolute bioavailability of oral this compound is relatively low, estimated to be around 3% of the administered dose. bayer.combayer.commims.com This low bioavailability is attributed to significant first-pass metabolism in the liver.

Distribution Dynamics and Serum Protein Binding

This compound is extensively bound to serum proteins in the bloodstream, with approximately 98% of the circulating drug bound. bayer.combayer.commims.commedicaldialogues.in This binding is primarily distributed between albumin and sex hormone-binding globulin (SHBG). bayer.combayer.commims.commedicaldialogues.in

This compound's High Affinity for SHBG

A significant portion of this compound's serum protein binding is to SHBG, accounting for approximately 58% of the bound fraction. bayer.combayer.commims.commedicaldialogues.in Binding to albumin accounts for the remaining 40%. bayer.combayer.commims.commedicaldialogues.in this compound exhibits a notably high affinity for human serum SHBG, with one study indicating an affinity about 440% that of DHT, and another reporting it as 82% of that of DHT. wikipedia.org This high affinity for SHBG is a unique characteristic among AAS and can influence the levels of free (unbound) testosterone (B1683101) by displacing it from SHBG binding. patsnap.com

Here is a data table summarizing the protein binding of this compound:

| Protein | Percentage of Binding |

| Total Plasma | 98% |

| SHBG | 58% |

| Albumin | 40% |

Metabolic Pathways and Metabolite Identification

This compound undergoes rapid inactivation through metabolism, primarily in the liver. bayer.combayer.commims.commedicaldialogues.in The metabolic clearance rate from serum is approximately 4.4 ± 1.6 mL/minute/kg. bayer.com Unchanged this compound is not detected in urine. bayer.com The majority of the administered dose is excreted in the form of metabolites, with approximately 80% recovered in urine and up to 13% in feces within seven days. bayer.commims.com Half of the dose is excreted in urine as metabolites within 24 hours. bayer.com

Hepatic Metabolism Inhibition due to C1α Methyl Group

The presence of a methyl group at the C1α position of this compound contributes to its oral activity by inhibiting hepatic metabolism. wikipedia.orgchemicalbook.com This structural modification provides protection against breakdown in the liver, although its oral bioavailability remains significantly lower compared to 17α-alkylated AAS. wikipedia.org this compound is one of the few non-17α-alkylated AAS that is active when taken orally. wikipedia.org

Characterization of Phase I Reactions: Reduction, Oxidation, and Hydroxylation

Phase I metabolism of this compound involves enzymatic reactions including reduction, oxidation, and hydroxylation, which introduce polar functional groups to the molecule. researchgate.nettandfonline.comwada-ama.org

Key Phase I metabolic processes observed include:

Reduction of the 3-keto function in the A-ring, leading to the formation of 3α- and 3β-hydroxysteroids. researchgate.netsci-hub.senih.gov

Oxidation of the secondary 17β-hydroxyl group. researchgate.netsci-hub.se

Hydroxylation at various positions, including 6α/β and 16α/β. researchgate.nettandfonline.comnih.govdshs-koeln.de

18-hydroxylation has also been reported, potentially occurring on an intermediate metabolite like 1α-methyl-5α-androstan-3,17-dione. nih.gov The presence of a methyl group at the C1 position appears to favor interaction with hepatic 18-hydroxylases. nih.gov

17-epimerization of the 17β-hydroxyl group to a 17α-hydroxyl group is also a reported metabolic pathway. sci-hub.se

Several Phase I metabolites have been identified, including 1α-methyl-5α-androstan-3α-ol-17-one (1α-methyl-androsterone), which is a major metabolite, and 1α-methyl-5α-androstane-3α, 17β-diol. bayer.combayer.commims.commedicaldialogues.insci-hub.senih.gov Other identified metabolites include 1α-methyl-5α-androstan-3β-ol-17-one, 1α-methyl-5α-androstane-3β,17β-diol, and 1α-methyl-5α-androstane-3,17-dione. sci-hub.se Novel long-term metabolites like 1α-methyl-5α-androstan-3,6,16-triol-17-one have also been characterized. wada-ama.orgwada-ama.orgcapes.gov.br

Analysis of Phase II Reactions: Glucuronide and Sulfate (B86663) Conjugation

Phase II metabolism primarily involves the conjugation of Phase I metabolites with polar groups, facilitating their excretion. The main Phase II reactions for this compound metabolites are conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation). researchgate.nettandfonline.comwada-ama.orgresearchgate.net

Glucuronide conjugation is extensive and appears to be the preferred mode of conjugation for many metabolites, particularly those with a 17β-hydroxyl group. researchgate.netsci-hub.se The ratio of the glucuronide conjugate to the sulfate conjugate for the main metabolite (1α-methyl-androsterone) is approximately 12:1. bayer.com

Sulfate conjugation is also an important Phase II metabolic pathway for this compound metabolites. wada-ama.orgwada-ama.orgwada-ama.orgresearchgate.net Sulfated metabolites can have longer detection times compared to glucuronide conjugates, making them relevant in areas like doping control. wada-ama.orgwada-ama.orgwada-ama.org

Metabolites are primarily excreted in conjugated form in urine. For example, 1α-methyl-androsterone in conjugated form accounts for 55% to 70% of renally excreted metabolites. bayer.com

Here is a data table summarizing the excretion of this compound metabolites:

| Excretion Pathway | Percentage of Dose (within 7 days) |

| Urine | ~80% |

| Feces | Up to 13% |

Here is a data table summarizing the ratio of conjugated metabolites in urine:

| Conjugate Type | Ratio (relative to Sulfate) |

| Glucuronide (main met.) | ~12 |

| Sulfate (main met.) | 1 |

Identification of Primary and Secondary Metabolites for Analytical Detection

This compound is extensively metabolized, and the parent drug is often not detected in urine after oral administration. nih.gov The biotransformation involves various pathways including reduction, oxidation, and hydroxylation. researchgate.net

Studies have identified numerous metabolites in both human and equine subjects. In humans, this compound is primarily excreted as its 3-ol-17-one metabolite. dshs-koeln.de Other identified metabolites include isomeric 3,17-diols and 16-hydroxylated compounds. dshs-koeln.de Mass spectral evidence also supports the identification of some 18-hydroxylated metabolites in humans. dshs-koeln.de Two metabolites, 6α-hydroxythis compound and 7α-hydroxythis compound, have been found to be common in both fungal cultures used for synthesis and human urine samples. researchgate.net A novel long-term metabolite identified in human urine is 1α-methyl-5α-androstan-3,6,16-triol-17-one, which, particularly in its sulfate form, offers a prolonged detection time for this compound administration. wada-ama.orgnih.gov

In horses, in vitro studies using liver microsomes identified five metabolites: 1α-methyl-5α-androstan-3α-ol-17-one (M1), 1α-methyl-5α-androstan-3β-ol-17-one (M2), 1α-methyl-5α-androstane-3α,17β-diol (B1165184) (M3), 1α-methyl-5α-androstane-3β,17β-diol (M4), and 1α-methyl-5α-androstane-3,17-dione (M5). nih.govsci-hub.se In vivo studies in horses detected M1, M2, and M4 in urine, along with several other metabolites not observed in the in vitro studies. nih.govsci-hub.se These include two stereoisomers each of 1α-methyl-5α-androstane-3,17α-diol (M6 and M7), two stereoisomers of 1α-methyl-5α-androstane-3,16-diol-17-one (M8 and M9), and an 18-hydroxylated metabolite, 1α-methyl-5α-androstane-3,18-diol-17-one (M10). nih.govsci-hub.se Metabolites M8, M9, and M10 have been identified as suitable targets for detecting this compound administration in horses due to their longer detection times. nih.govsci-hub.se

The identification of these metabolites is crucial for analytical detection methods, particularly in doping control, as they can provide longer detection windows than the parent compound. wada-ama.orgnih.govnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the detection and characterization of this compound metabolites. researchgate.netdshs-koeln.denih.govsci-hub.senih.gov

Table 1: Selected this compound Metabolites Identified in Humans and Horses

| Metabolite Name | Species Identified In | Significance for Detection |

| 3-ol-17-one metabolite | Human | Primary excretion product. dshs-koeln.de |

| Isomeric 3,17-diols | Human | Identified in urine. dshs-koeln.de |

| 16-hydroxylated compounds | Human | Identified in urine. dshs-koeln.de |

| 18-hydroxylated metabolites | Human, Horse | Detected in urine. nih.govdshs-koeln.desci-hub.se |

| 6α-hydroxythis compound | Human | Common metabolite. researchgate.net |

| 7α-hydroxythis compound | Human | Common metabolite. researchgate.net |

| 1α-methyl-5α-androstan-3,6,16-triol-17-one | Human | Novel long-term metabolite. wada-ama.orgnih.gov |

| 1α-methyl-5α-androstan-3α-ol-17-one (M1) | Horse, Human | Detected in vitro and in vivo. nih.govsci-hub.sesci-hub.se |

| 1α-methyl-5α-androstan-3β-ol-17-one (M2) | Horse, Human | Detected in vitro and in vivo. nih.govsci-hub.sesci-hub.se |

| 1α-methyl-5α-androstane-3α,17β-diol (M3) | Horse | Detected in vitro. nih.govsci-hub.se |

| 1α-methyl-5α-androstane-3β,17β-diol (M4) | Horse | Detected in vitro and in vivo. nih.govsci-hub.se |

| 1α-methyl-5α-androstane-3,17-dione (M5) | Horse | Detected in vitro. nih.govsci-hub.se |

| 1α-methyl-5α-androstane-3,17α-diol (M6 and M7) | Horse | Detected in vivo (stereoisomers). nih.govsci-hub.se |

| 1α-methyl-5α-androstane-3,16-diol-17-one (M8 & M9) | Horse | Potential long-term screening targets. nih.govsci-hub.se |

| 1α-methyl-5α-androstane-3,18-diol-17-one (M10) | Horse | Potential long-term screening target. nih.govsci-hub.se |

Excretion Patterns and Terminal Half-Life Investigations

This compound is primarily excreted in the urine, mainly in the form of its metabolites. nih.govwikipedia.org The parent drug is typically not detected in urine following oral administration due to extensive metabolism. nih.gov Metabolites are often excreted as glucuronide and sulfate conjugates. dshs-koeln.deresearchgate.net

The elimination half-life of this compound from plasma is reported to be short. inchem.org However, the detection window for this compound administration, particularly in the context of doping control, is extended by the presence of long-lived metabolites. wada-ama.orgnih.govnih.gov For instance, the sulfate form of 1α-methyl-5α-androstan-3,6,16-triol-17-one has been shown to prolong the detection time in human urine up to 15 days. nih.gov

Research into excretion patterns focuses on identifying metabolites that persist in urine for extended periods. This is particularly relevant for detecting past exposure to the compound. Studies utilize techniques such as GC-MS and LC-MS to analyze urine samples collected over time after administration to characterize the excretion profile of the parent drug and its metabolites. dshs-koeln.desci-hub.seresearchgate.net

Comparative Pharmacokinetic Studies Across Species (e.g., Human, Equine)

Comparative pharmacokinetic studies reveal differences in the metabolic fate and excretion of this compound across species such as humans and horses. While both species extensively metabolize this compound, the specific metabolite profiles can vary.

In humans, the primary excretion product is the 3-ol-17-one metabolite, along with various dihydroxylated and hydroxylated forms. dshs-koeln.de The detection of 18-hydroxylated metabolites has also been reported in humans. dshs-koeln.de

In horses, in addition to some metabolites also seen in humans (like M1 and M2), unique metabolites such as stereoisomers of 1α-methyl-5α-androstane-3,17α-diol (M6 and M7) and 1α-methyl-5α-androstane-3,16-diol-17-one (M8 and M9) have been identified in urine. nih.govsci-hub.se The 18-hydroxylated metabolite (M10) is also a significant finding in horses for detection purposes. nih.govsci-hub.se The presence of 17-epimerization of 17β-hydroxy steroids is a reported metabolic pathway in horses, which contributes to the observed metabolites like M6 and M7. sci-hub.se

These species-specific differences in metabolic pathways and the resulting metabolite profiles are important considerations for developing accurate and sensitive analytical methods for detecting this compound exposure in different populations.

Table 2: Comparative Metabolite Detection in Human and Equine Urine

| Metabolite Class/Specific Metabolite | Human Urine Detection | Equine Urine Detection |

| Parent this compound | Generally Not Detected nih.gov | Generally Not Detected nih.gov |

| 3-ol-17-one metabolite | Yes dshs-koeln.de | Yes (M1, M2) nih.govsci-hub.se |

| Isomeric 3,17-diols | Yes dshs-koeln.de | Yes (M3, M4, M6, M7) nih.govsci-hub.se |

| 16-hydroxylated compounds | Yes dshs-koeln.de | Yes (M8, M9) nih.govsci-hub.se |

| 18-hydroxylated metabolites | Yes dshs-koeln.de | Yes (M10) nih.govsci-hub.se |

| 6α-hydroxythis compound | Yes researchgate.net | Not explicitly reported in search results |

| 7α-hydroxythis compound | Yes researchgate.net | Not explicitly reported in search results |

| 1α-methyl-5α-androstan-3,6,16-triol-17-one (Sulfate) | Yes (Long-term) nih.gov | Not explicitly reported in search results |

Data Table: Selected Pharmacokinetic Parameters

While detailed quantitative pharmacokinetic data across species for all metabolites were not consistently available in the search results, the following provides some general insights:

| Parameter | Human Data | Equine Data |

| Oral Bioavailability | Lower than 17α-alkylated AAS wikipedia.org | Not explicitly quantified in search results |

| Elimination Half-life | Short plasma half-life inchem.org | Not explicitly quantified for parent drug in search results |

| Primary Excretion Route | Urine (as metabolites) nih.govwikipedia.org | Urine (as metabolites) nih.govsci-hub.se |

| Protein Binding | High affinity for SHBG (Human serum sex hormone-binding globulin) wikipedia.org | Not explicitly quantified in search results |

Therapeutic Research Applications of Mesterolone

Investigations in Male Androgen Deficiency Syndromes

Mesterolone has been explored for its potential in managing conditions characterized by insufficient androgen levels in males.

Clinical Studies in Hypogonadism Management

This compound has been used in the treatment of androgen deficiency in male hypogonadism wikipedia.orgpatsnap.comdroracle.ai. It is described as a relatively weak androgen with partial activity wikipedia.org. While not as commonly used for general androgen replacement therapy as other compounds, it has been utilized, particularly in cases where estrogenic effects are undesirable wikipedia.org. Research suggests this compound can improve symptoms of androgen deficiency patsnap.com. Some clinical data indicates this compound may improve libido, mood, and quality of life in hypogonadal men swolverine.com.

Research on this compound in Delayed Puberty in Boys

This compound has been used to treat delayed puberty in boys wikipedia.orgresearchgate.netresearchgate.net. Research has compared different therapeutic approaches for pubertal induction in boys with delayed puberty. A systematic review and meta-analysis indicated that among androgen preparations, this compound was associated with the lowest testicular volume compared to oxandrolone (B1677835) and testosterone (B1683101) enanthate. However, no differences in final height were detected among the different treatment regimens studied, including those using androgens or treatments mimicking the hypothalamus-pituitary activity oup.com.

Research in Male Infertility

This compound has been investigated for its potential role in addressing male infertility, although its use in this area has been noted as controversial wikipedia.orgnih.gov.

Effects on Spermatogenesis and Sperm Parameters (Count, Motility, Morphology)

The effects of this compound on spermatogenesis and sperm parameters have been a subject of research. Some studies suggest that this compound may improve sperm count and quality by increasing and normalizing the fructose (B13574) concentration of the ejaculate bayer.com. An older study involving 224 infertile men treated with this compound showed an increase in sperm density in mild oligozoospermia and an improvement in sperm motility in asthenozoospermia, with no change in sperm morphology nih.gov. Another study on idiopathic oligospermic men found that this compound therapy led to significant improvement in sperm density, total sperm count, and motility in moderately oligospermic patients (sperm count between 5 and 20 million/ml). However, those with severe oligospermia (count less than 5 million/ml) did not appear to benefit significantly nih.govscispace.comwikigenes.org.

Conversely, some research, particularly in animal models, has shown that this compound can lead to a decline in sperm concentration and motility academicjournals.orgajol.info. Studies in rats indicated a significant decrease in mean sperm count and motility in this compound-treated groups compared to controls academicjournals.org. These findings suggest a potential for central moderate inhibition of spermatogenesis, although this effect has not been consistently observed in humans at therapeutic dosages in long-term studies bayer.comnps.org.au.

Data from selected studies on this compound's effects on sperm parameters in oligospermia:

| Study | Patient Group | This compound Dose (approximate) | Key Findings on Sperm Parameters |

| Varma, T.R. (1988) nih.govscispace.com | Idiopathic Oligospermic Men | 100-150 mg/day | Significant improvement in density, total count, motility in moderate oligospermia (5-20 million/ml); less benefit in severe oligospermia (<5 million/ml). nih.govscispace.comwikigenes.org |

| Welker, B. G., et al. (1982) nih.gov | Infertile Men | 30 or 60 mg/day | Increase in sperm density in mild oligozoospermia (20-40 million/ml); improvement in sperm motility in asthenozoospermia; no change in morphology. nih.gov |

| World Health Organization Task Force (1989) nih.gov | Idiopathic Infertile Couples | 75 or 150 mg/day | No significant changes in semen quality overall, apart from a transient increase in sperm concentration at 3 months, which did not differ significantly between treatment groups. nih.gov |

| Shittu, S. T., et al. (Undated, animal study) academicjournals.orgajol.info | Adult Male Sprague Dawley Rats | 0.06 mg/g body weight/day | Significant decrease in mean sperm count (28%) and motility (56%). academicjournals.org |

| Lee, H.-Y., & Kim, C.-S. (1985) bvsalud.org | Idiopathic Oligo/Asthenozoospermia | 75 mg/day | Oligozoospermia group: sperm counts increased in 37% of this compound patients vs 27% placebo; motility improved in 30% this compound vs 20% placebo. Asthenozoospermia group: motility improved in 27% this compound vs 13% placebo. bvsalud.org |

Clinical Outcomes in Idiopathic Oligospermia and Asthenospermia

Another study on idiopathic oligospermic men reported 115 pregnancies (46%) among 250 patients treated with this compound nih.gov. This compound was considered more useful in patients with sperm counts between 5 and 20 million/ml nih.govscispace.com. However, a prospective randomized trial comparing this compound and vitamin C in men with infertile marriages, including a subgroup with low normal testosterone and low sperm density, found no significant difference in the wife's pregnancy rate between the treatment groups. This study concluded that this compound therapy, without a defined endocrinopathy, was not beneficial in promoting male fertility researchgate.net.

This compound's Role in Counteracting Antiandrogen-Induced Semen Quality Alterations

This compound has been explored for its potential to counteract changes in semen quality induced by antiandrogens. This is based on the understanding that antiandrogens compete with testosterone and dihydrotestosterone (B1667394) for androgen receptors taylorandfrancis.com. If antiandrogens block androgen access to Sertoli cells in the seminiferous tubules, they can prevent the formation of androgen-binding protein, which is essential for intratesticular androgen transport taylorandfrancis.com. Administering an androgen like this compound may counteract these effects by competing for receptor binding taylorandfrancis.com. Research suggests that changes in semen quality induced by cyproterone (B1669671), an antiandrogen, can be counteracted by this compound administration taylorandfrancis.com.

Neuropsychological and Mood Regulation Studies

Research has investigated the influence of this compound on neuropsychological parameters and mood states, including its potential antidepressant properties and effects on cognitive functions like drive and concentration.

Research on Antidepressant Properties and Depressive Symptomatology

Studies have explored the potential of this compound to alleviate symptoms of depression. Based on computer EEG profiles, antidepressant properties of this compound were predicted at high doses. nih.gov A double-blind, placebo-controlled study involving 52 male depressed outpatients (aged 26-53 years) investigated the clinical effects of this compound (300-450 mg daily) over six weeks. While a significant improvement in depressive symptomatology was observed during the this compound treatment period, a similar improvement was also noted in the placebo group, resulting in no statistically significant difference in therapeutic effects between this compound and placebo in this study. nih.gov

Another study compared the antidepressant effects of this compound and amitriptyline (B1667244) in depressed men using a double-blind parallel treatment design. This research indicated that both this compound and amitriptyline were equally effective in reducing depressive symptoms. nih.gov

In a small-scale clinical trial focusing on depressed patients, improvements were noted in symptoms including anxiety, lack of drive, and desire following this compound administration. wikipedia.org Significant improvement was observed in patients diagnosed with dysthymia, unipolar, and bipolar depression in a series of studies. wikipedia.org

Studies in Aging Male Syndrome and Associated Symptoms (e.g., Lower Urinary Tract Symptoms)

This compound has been utilized in formulations for patients experiencing low testosterone levels or symptoms associated with Aging Male Syndrome. caymanchem.comlipidmaps.org A cross-sectional study investigated the effects of this compound (50 mg/day orally for two months) in 34 patients with symptoms of aging male syndrome and/or low testosterone. nih.gov The study utilized Aging Male Symptoms and International Prostate Symptom Score questionnaires, as well as prostate-related quality of life scores, and prostate ultrasonography. nih.gov

The study found that this compound treatment significantly improved scores on the Aging Male Symptoms scale, the International Prostate Symptom Score, and prostate-related quality of life scores (p<0.001). nih.govresearchgate.net While prostate volume changes were observed (increase in 22 patients, decrease in 12), these changes were not statistically significant (p<0.098). nih.govresearchgate.net The improvements in symptoms were independent of changes in prostate volume. researchgate.net This research suggested that this compound could be a safe alternative for treating Aging Male Syndrome and improving lower urinary tract symptoms and prostate-related quality of life. nih.govresearchgate.net

Data from the study on Aging Male Syndrome and Lower Urinary Tract Symptoms:

| Parameter | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) | p-value |

| Aging Male Symptoms Score | (Data not provided in source) | (Data not provided in source) | <0.001 |

| International Prostate Symptom Score | (Data not provided in source) | (Data not provided in source) | <0.001 |

| Prostate-Related Quality of Life Score | (Data not provided in source) | (Data not provided in source) | <0.001 |

| Prostate Volume (cm³) | (Data not provided in source) | (Data not provided in source) | <0.098 |

Physiological and Systemic Effects of Mesterolone in Research Models

Endocrine System Modulation Beyond HPG Axis

Mesterolone's interaction with the endocrine system in research models extends beyond its known effects on the hypothalamic-pituitary-gonadal (HPG) axis.

Research on Overall Hormone Profiles (e.g., Free Testosterone (B1683101) Levels)

This compound exhibits a high affinity for sex hormone-binding globulin (SHBG), a protein that binds to sex hormones like testosterone in the bloodstream wikipedia.orgmims.compatsnap.comswolverine.com. By binding to SHBG, this compound can displace endogenous testosterone, potentially increasing the concentration of free, biologically active testosterone wikipedia.orgpatsnap.comswolverine.com. While some studies in depressed patients observed a decrease in testosterone levels, another study using this compound cipionate found no difference in plasma testosterone levels compared to an untreated group wikipedia.org. Research in adult male Sprague Dawley rats showed that this compound significantly lowered both follicle-stimulating hormone (FSH) and testosterone levels researchgate.net.

Musculoskeletal System Investigations

Studies utilizing research models, such as avian and murine subjects, have provided insights into this compound's effects on the musculoskeletal system, examining aspects like satellite cell activity, muscle fiber hypertrophy, and differential fiber type responses researchgate.netnih.govnih.govresearchgate.netresearchgate.net.

Satellite Cell (SC) Proliferation and Activation Studies

Research in adult avian muscles (White Leghorn chickens) demonstrated that this compound induced satellite cell proliferation in both oxidative anterior latissimus dorsi (ALD) and glycolytic pectoralis major (PM) muscles researchgate.netnih.govnih.govresearchgate.net. This effect on SC proliferation was observed to be dose-independent across the tested concentrations (4, 8, 12, and 16 mg/kg) researchgate.netnih.govnih.gov. A study in maturing chicken pectoralis muscle also indicated that this compound significantly increased the number of satellite cells researchgate.netnih.gov. In murine models, a small proportion of satellite cells exhibited signs of activation in response to this compound, with a greater degree of activation observed compared to exercise alone researchgate.net.

Myonuclear Accretion and Muscle Fiber Hypertrophy Research

While this compound induced satellite cell proliferation in both avian ALD and PM muscles, myonuclear accretion (the addition of new nuclei to muscle fibers) was primarily observed in the glycolytic PM muscle researchgate.netnih.govnih.govresearchgate.net. This myonuclear accretion in PM muscle coincided with an increase in fiber size (hypertrophy) researchgate.netnih.govnih.gov. In the oxidative ALD muscle, despite SC proliferation, there was no significant myonuclear accretion or fiber hypertrophy nih.gov. This suggests a differential mechanism of maintaining myonuclear domain size between fiber types in response to this compound nih.gov. Research in transgenic mice indicated that this compound significantly increased the weight and fiber size of the soleus muscle nih.govresearchgate.net. A study in pigs also showed that AAS administration, including testosterone and nandrolone (B1676933) (related to DHT derivatives like this compound), led to an increase in the diameter and area of muscle fibers mdpi.com.

Data from avian muscle studies illustrate the differential effects on muscle weight and fiber size:

| Muscle Type (Avian) | This compound Effect on Muscle Weight | This compound Effect on Fiber Size |

| Oxidative (ALD) | Increased researchgate.netnih.govnih.gov | No Hypertrophy researchgate.netnih.govnih.gov |

| Glycolytic (PM) | Increased researchgate.netnih.govnih.gov | Hypertrophy researchgate.netnih.govnih.gov |

Differential Responses of Oxidative and Glycolytic Skeletal Muscle Fibers

Research in avian models highlights a distinct differential response of oxidative and glycolytic muscle fibers to this compound researchgate.netnih.govnih.govresearchgate.neteventscribe.net. Glycolytic fibers (pectoralis major) exhibited hypertrophy and myonuclear accretion, while oxidative fibers (anterior latissimus dorsi) showed satellite cell proliferation but no significant hypertrophy or myonuclear addition researchgate.netnih.govnih.gov. This indicates that this compound's hypertrophic effects in this model are more pronounced in glycolytic muscle fibers researchgate.netnih.govnih.gov. Studies in murine soleus muscle, a slow-twitch muscle, showed that this compound induced hypertrophy of Type I fibers (oxidative) which was greater than that of Type II fibers researchgate.net.

Summary of Differential Fiber Responses in Avian Muscle:

| Muscle Fiber Type | This compound Effect |

| Oxidative (ALD) | SC proliferation, No hypertrophy, No myonuclear accretion researchgate.netnih.govnih.gov |

| Glycolytic (PM) | SC proliferation, Hypertrophy, Myonuclear accretion researchgate.netnih.govnih.gov |

Mechanisms of Protein Synthesis and Nitrogen Retention in Muscle Tissue

This compound, as a derivative of DHT, binds to androgen receptors in muscle tissue, which can trigger anabolic processes such as protein synthesis and nitrogen retention patsnap.comswolverine.com. Increased protein synthesis is a fundamental process for muscle growth and repair patsnap.com. Nitrogen retention is also associated with an anabolic state, as nitrogen is a key component of amino acids, the building blocks of protein caldic.com. While this compound is considered to have weaker anabolic effects compared to some other AAS, its interaction with androgen receptors contributes to these processes in research models patsnap.comswolverine.com.

Cardiovascular System Research

Research in animal models has explored the effects of this compound on various aspects of cardiovascular health, including plasma lipoprotein profiles, cardiac remodeling, blood pressure, and cardiac collagen fibers.

Impact on Plasma Lipoprotein Profiles (HDL, LDL, VLDL Cholesterol, Triglycerides)

Studies using transgenic mice with a human-like lipaemic phenotype have shown that this compound treatment can significantly alter plasma lipoprotein levels. In sedentary mice, this compound treatment led to increased plasma levels of total cholesterol, triglycerides, low-density lipoprotein cholesterol (LDL-c), and very low-density lipoprotein cholesterol (VLDL-c). nih.govnih.govchemicalbook.comanabolicsteroidforums.com Exercise training in these models was observed to attenuate some of these effects, increasing high-density lipoprotein cholesterol (HDL-c) and decreasing LDL-c, VLDL-c, and triglycerides. nih.govnih.govchemicalbook.comanabolicsteroidforums.comnih.gov Specifically, plasma LDL-c levels were increased in sedentary this compound-treated mice compared to sedentary control mice. nih.gov VLDL-c levels were also higher in sedentary this compound groups compared to exercised groups. nih.gov

The following table summarizes the observed effects of this compound on plasma lipoprotein profiles in sedentary transgenic mice compared to sedentary control mice:

| Lipoprotein Parameter | Effect of this compound (vs. Sedentary Control) |

| Total Cholesterol | Increased |

| Triglycerides | Increased |

| LDL-c | Increased |

| VLDL-c | Increased |

| HDL-c | Not specified as increased/decreased in sedentary mice alone in this context, but exercise was shown to increase it and blunt this compound's deleterious effects. nih.govnih.govchemicalbook.comanabolicsteroidforums.comnih.gov |

Studies on Cardiac Remodeling, Myocardial Integrity, and Troponin T Levels

This compound has been investigated for its effects on cardiac structure and integrity in research models. In transgenic mice, this compound treatment was shown to impair the beneficial effects of exercise training on cardiac remodeling. nih.govnih.govchemicalbook.comresearchgate.net While exercise alone induced physiological cardiomyocyte hypertrophy and increased myocardial circulation, this compound appeared to counteract these gains. nih.govnih.govchemicalbook.comresearchgate.net this compound also increased plasma levels of troponin T (TnT) in both sedentary and exercised mice. nih.govnih.govchemicalbook.comanabolicsteroidforums.comresearchgate.net The highest TnT values were observed in the sedentary this compound group. anabolicsteroidforums.com This increase in troponin T suggests potential myocardial injury. nih.govnih.govchemicalbook.comanabolicsteroidforums.comresearchgate.netfrontiersin.org

Effects on Arterial Blood Pressure

Studies in transgenic mice indicated that arterial blood pressure tended to increase over time in groups treated with this compound. nih.govnih.govchemicalbook.com The sedentary this compound group reached the highest blood pressure values. nih.govnih.gov Exercise training appeared to delay the rate of increase in blood pressure in both this compound-treated and vehicle-treated groups. nih.gov

Alterations in Cardiac Collagen Fibers

Research in adult male albino rats has investigated the impact of chronic this compound intake on cardiac collagen fibers. Histological analysis using Masson's Trichrome staining revealed a significant increase in collagen fiber deposition in the cardiac muscle sections of this compound-treated animals compared to control groups. ekb.eg

Reproductive System Impacts (Non-Therapeutic Contexts)

Research in animal models has demonstrated significant impacts of this compound on the male reproductive system, particularly concerning spermatogenesis and testicular structure.

Spermatogenesis Inhibition in Animal Models and Testicular Histomorphometry

This compound has been shown to inhibit spermatogenesis in animal models following oral administration. nps.org.au Studies in adult male Sprague-Dawley rats treated with this compound showed a significant decline in sperm concentration. ajol.infoajol.info Histomorphometric and stereological analyses of the testes in these rats revealed structural changes in the seminiferous tubules. ajol.infoajol.inforesearchgate.netsemanticscholar.orgacademicjournals.orgresearchgate.netresearchgate.net The percentage mean volume density of the tubular lumen increased, while the epithelial height of the seminiferous tubules decreased. ajol.infoajol.info This reduction in epithelial height suggests reduced epithelial activity. ajol.info Regressive changes were observed in the tubular epithelia, affecting both germinal and Sertoli cells. researchgate.net Some seminiferous tubules showed evidence of spermatogenesis and spermiogenesis, but often with fewer spermatozoa within their lumens. researchgate.net Abnormal luminal dilatation and a gradual reduction in epithelial heights of some tubules with thickened basement membranes were also observed. researchgate.net Immature germ cells with variable nuclear sizes and irregular profiles associated with atrophic changes were seen in some seminiferous tubules. researchgate.net Localized accumulation of Leydig cells around atrophic tubular areas was also noted. researchgate.net

The following table summarizes key histomorphometric findings in the testes of this compound-treated Sprague-Dawley rats compared to control:

| Parameter | Observed Change (vs. Control) | Statistical Significance |

| Percentage mean volume density of tubular lumen | Increased by 35% | p < 0.05 |

| Epithelial height of seminiferous tubules | Decreased by 50% | p < 0.05 |

| Sperm concentration | Significant decline | Not specified as a percentage in this source, but stated as significant. ajol.infoajol.info Another source states a 28% decrease in mean sperm count. academicjournals.orgresearchgate.net |

| Raw testicular weight | Decreased significantly | p < 0.05 ajol.infoacademicjournals.orgresearchgate.net |

| Relative testicular weight | Decreased significantly | p < 0.05 ajol.infoacademicjournals.orgresearchgate.net |

This epithelial hypoplasia in the seminiferous tubules post continuous administration of this compound is considered a significant finding. ajol.infoajol.info

Influence on Testicular Weight and Seminiferous Tubule Morphology (e.g., Epithelial Hypoplasia)

Research in male Sprague-Dawley rats has demonstrated significant effects of this compound on testicular parameters. Studies have consistently reported a decrease in both raw and relative testicular weight in this compound-treated animals compared to control groups. ajol.infoacademicjournals.orgresearchgate.netresearchgate.netslideshare.net For instance, one study observed a significant reduction in raw testicular weight and relative testicular weight per 100g body weight in rats treated with this compound (0.06 mg/kg body weight/day) for six weeks. academicjournals.orgresearchgate.netresearchgate.netslideshare.net

Furthermore, this compound administration has been shown to induce alterations in the morphology of seminiferous tubules. Stereological and histomorphometric analyses have provided evidence of epithelial hypoplasia in the seminiferous tubules. ajol.infoiosrjournals.orgajol.inforesearchgate.net This is characterized by a decrease in the height of the seminiferous epithelium and a corresponding increase in the diameter and volume density of the tubular lumen. ajol.infoajol.inforesearchgate.net One study reported a 50% decrease in epithelial height and a 35% increase in the percentage mean volume density of the tubular lumen in this compound-treated rats compared to controls. ajol.infoajol.inforesearchgate.net

These morphological changes are often accompanied by a reduction in spermatogenic activity, leading to decreased sperm concentration and motility. ajol.infoacademicjournals.orgresearchgate.netresearchgate.netslideshare.netajol.inforesearchgate.net A study found a significant decline in sperm concentration and motility in this compound-treated rats. academicjournals.orgresearchgate.netresearchgate.netslideshare.net The observed effects on testicular weight and seminiferous tubule morphology suggest an inhibitory impact of this compound on testicular function in these research models.

Here is a summary of representative data from research on the effects of this compound on testicular parameters in Sprague-Dawley rats:

| Parameter | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Significance (p-value) | Reference |

| Raw Testicular Weight (g) | Data not consistently available across sources for direct comparison | Decreased vs Control | < 0.05 | ajol.infoacademicjournals.orgresearchgate.netresearchgate.netslideshare.net |

| Relative Testicular Weight ( g/100g bwt) | Data not consistently available across sources for direct comparison | Decreased vs Control | < 0.05 | ajol.infoacademicjournals.orgresearchgate.netresearchgate.netslideshare.net |

| Seminiferous Epithelial Height (%) | 100 | 50 | < 0.05 | ajol.infoajol.inforesearchgate.net |

| Seminiferous Tubular Lumen Volume Density (%) | 100 | 135 | < 0.05 | ajol.infoajol.inforesearchgate.net |

| Sperm Concentration | 100 | Decreased vs Control | < 0.05 | ajol.infoacademicjournals.orgresearchgate.netresearchgate.netslideshare.netajol.inforesearchgate.net |

| Sperm Motility | 100 | Decreased vs Control | < 0.05 | academicjournals.orgresearchgate.netresearchgate.netslideshare.net |

Research on Bone Metabolism (Limitations and Scope)

Research into the effects of this compound specifically on bone metabolism in animal models appears to be limited in the readily available literature. While anabolic steroids, as a class, are known to influence bone by potentially stimulating bone formation and reducing bone resorption, much of the detailed research in animal models concerning these mechanisms has focused on other compounds, such as nandrolone. nih.gov

General studies on androgens and bone health in animal models and humans highlight the complex interplay between androgens and estrogens, and their respective receptors, in maintaining bone mass and density. nih.govoup.com Testosterone, for instance, affects bone through both direct action on androgen receptors and indirect effects via aromatization to estrogen and subsequent action on estrogen receptors. oup.com

However, specific studies providing detailed data on this compound's direct impact on bone mineral density, bone strength, or markers of bone turnover in various research models were not prominently found in the conducted searches. One source mentions this compound in the context of modulating steroidogenic activity and bone density in animal models but lacks specific experimental details or data. google.com Reviews on the action of anabolic steroids on bone in experimental animals often emphasize the limited knowledge regarding compounds other than nandrolone. nih.gov

Therefore, while this compound is an androgenic steroid, the specific scope and limitations of research solely dedicated to its effects on bone metabolism in animal models suggest that comprehensive data in this area may be scarce or require more targeted investigation beyond the scope of the initial search. Further research would be needed to fully elucidate the specific mechanisms and extent of this compound's influence on bone tissue in various animal models.

Methodological Approaches for Mesterolone Research and Analysis

Preclinical Study Designs and Animal Models

Preclinical studies are fundamental in understanding the basic biological activity and metabolic fate of mesterolone before human trials. These studies often involve both in vitro experiments and in vivo testing in various animal species. General principles for designing rigorous preclinical studies in animals are emphasized to ensure the veracity of hypotheses and justify potential clinical development nih.govnih.gov. Key aspects include defining the research question, selecting appropriate animal models, determining sample size for statistical power, and implementing measures to reduce experimental bias nih.govresearchgate.net.

In Vitro Biotransformation Assays (e.g., Horse Liver Microsomes)

In vitro biotransformation assays are commonly used to study how enzymes metabolize this compound. A frequently employed method involves incubating this compound with liver microsomes, such as those derived from horses. This technique allows researchers to identify and characterize the metabolites produced during Phase I metabolism. For instance, studies incubating this compound with horse liver microsomes have identified several metabolites through techniques like liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS) nih.govsci-hub.se. Five metabolites (M1-M5) were detected in one such study, identified as 1α-methyl-5α-androstan-3α-ol-17-one (M1), 1α-methyl-5α-androstan-3β-ol-17-one (M2), 1α-methyl-5α-androstane-3α,17β-diol (B1165184) (M3), 1α-methyl-5α-androstane-3β,17β-diol (M4), and 1α-methyl-5α-androstane-3,17-dione (M5) sci-hub.se. The analytical methods, such as GC-MS after acylation or silylation, are crucial for the detection and identification of these metabolites nih.govsci-hub.se. While liver microsomes are standard, homogenized liver has also been explored as an alternative for in vitro metabolism studies, offering simpler preparation and potentially better correlation with in vivo results for certain steroids researchgate.netnih.gov.

In Vivo Animal Models (e.g., Sprague-Dawley Rats, Chickens, Transgenic Mice)

In vivo studies utilize live animal models to investigate the systemic effects and metabolism of this compound. The choice of animal model depends on the specific research question.

Sprague-Dawley Rats: Sprague-Dawley rats are a widely used outbred rat model in various biomedical research disciplines, including toxicology and pharmacology taconic.cominotiv.com. Their excellent reproductive performance also makes them suitable for studies requiring timed pregnant females taconic.com. Studies using Sprague-Dawley rats have investigated the effects of this compound on parameters such as body weight, organ weights (e.g., testes, epididymes), sperm quality (count and motility), and hormone levels (e.g., FSH, testosterone) researchgate.netresearchgate.net. These studies often involve oral administration of this compound via gavage over a defined period researchgate.netresearchgate.net. Statistical analysis, such as SPSS with a significance level of P<0.05, is typically employed to compare treated groups to control groups researchgate.netresearchgate.net.

Chickens: Chickens have been used to study the influence of this compound on muscle tissue, particularly pectoralis muscle. Research in adult female White Leghorn chickens has investigated this compound's effects on muscle mass, fiber size, and satellite cell distribution researchgate.netnih.gov. These studies involve oral administration of varying doses of this compound researchgate.netnih.gov.

Transgenic Mice: Transgenic mice, which have specific genetic modifications, are valuable models for studying the role of particular genes in the context of disease or the effects of compounds like this compound nih.govcriver.com. While the search results did not provide specific examples of this compound research using transgenic mice in the context of the provided outline sections, transgenic mouse models are broadly used to study the effects of anabolic androgenic steroids on tissues like skeletal muscle and to model various human diseases criver.comresearchgate.net. The design of studies using transgenic mice involves considering the specific genetic alteration and its relevance to the research hypothesis.

In vivo studies often involve the collection of biological samples, such as urine or tissue specimens, for subsequent analysis nih.govekb.eg. For example, in vivo metabolic studies in horses involved collecting pre- and post-administration urine samples to identify metabolites eliminated from the body nih.gov.

Histological, Immunocytochemical, and Morphometric Analyses of Tissues

Detailed examination of tissue morphology and cellular components is a critical aspect of preclinical this compound research.

Histological Analysis: This involves the microscopic examination of tissue sections to observe structural changes. Studies on this compound have used histological methods to assess changes in tissues like cardiac muscle and testicular tissue in animal models researchgate.netekb.eg. Techniques like Masson's trichrome stain may be used to visualize specific components like collagen fibers ekb.eg.

Immunocytochemical Techniques: These methods use antibodies to detect specific proteins within cells and tissues. In studies on chickens, immunocytochemical techniques have been used to calculate the numbers of satellite cells and myonuclei in muscle tissue researchgate.netresearchgate.netnih.gov. This involves labeling target proteins, such as Pax7 (a marker for satellite cells), to visualize and quantify specific cell populations researchgate.netnih.gov.

Morphometric Analyses: Morphometry involves the quantitative measurement of morphological features in tissues. This can include measuring muscle fiber size, the number of satellite cells or myonuclei, tubular lumen size, and epithelial height researchgate.netresearchgate.netnih.gov. Image analysis software is often used to perform these measurements on stained tissue sections nih.gov. Statistical analysis, such as one-way analysis of variance (ANOVA) and post-hoc tests like Fisher's least significant difference (LSD), is used to analyze the quantitative data obtained from morphometric analyses nih.govekb.eg.

These techniques provide detailed insights into the cellular and structural changes induced by this compound administration in animal models.

Clinical Trial Methodologies

Clinical trials are essential for evaluating the effects of this compound in humans. Rigorous trial designs are employed to ensure the reliability and validity of the findings.

Design and Implementation of Randomized, Double-Blind, Placebo-Controlled Trials

Randomized, double-blind, placebo-controlled trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of interventions in clinical research psu.eduoup.com. In the context of this compound, this design involves:

Randomization: Participants are randomly assigned to receive either this compound or a placebo. This helps to minimize selection bias and ensure that treatment groups are comparable at baseline psu.eduoup.comnih.gov.

Double-Blind: Neither the participants nor the researchers (including those assessing outcomes) know who is receiving the active treatment and who is receiving the placebo psu.eduoup.comnih.govnih.gov. This blinding helps to reduce performance and detection bias psu.edu.

Placebo-Controlled: A placebo, an inert substance designed to look identical to the active treatment, is administered to the control group. This allows researchers to distinguish the effects of this compound from the placebo effect psu.edunih.govnih.gov.

The implementation of such trials involves developing a detailed protocol outlining the study objectives, participant eligibility criteria, treatment regimens, duration of the study, outcome measures, and statistical analysis plan oup.comclinicaltrials.gov. Data collection typically involves various assessments, which can include clinical examinations, hormone analysis, semen analysis, and potentially other relevant measurements depending on the study's focus nih.govnih.govfisiologiadelejercicio.com.